molecular formula C6H10O2 B156226 Caprolactone CAS No. 502-44-3

Caprolactone

Cat. No. B156226
CAS RN: 502-44-3
M. Wt: 114.14 g/mol
InChI Key: PAPBSGBWRJIAAV-UHFFFAOYSA-N
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Description

Caprolactone, also known as ε-caprolactone, is a monomer used in the synthesis of biodegradable polyesters, particularly polycaprolactone (PCL). It is recognized for its mechanical properties, miscibility with various polymers, and biodegradability, making it significant in both industrial and biomedical applications .

Synthesis Analysis

The synthesis of caprolactone-based polymers can be achieved through two main pathways: polycondensation of hydroxycarboxylic acid and ring-opening polymerization (ROP) of ε-caprolactone. The ROP method is prevalent due to the superior quality of PCL it produces. Various catalytic systems, including enzymatic, organic, and metal catalysts, have been employed to synthesize PCL, with some systems demonstrating high activity and the ability to produce high-molecular-weight polymers .

Molecular Structure Analysis

The molecular structure of poly-ε-caprolactone has been studied through X-ray diffraction, revealing an orthorhombic crystal structure with a planar zigzag chain conformation. The ester group's plane tilts slightly, and the molecular chains are arranged side by side, similar to polyethylene .

Chemical Reactions Analysis

Caprolactone polymers can undergo various chemical reactions, including thermal and acid-catalyzed degradation. The architecture of the polymer, such as being linear or cyclic, can influence its degradation behavior . Additionally, the presence of hydroxyl radicals in aqueous solutions has been shown to be a significant factor in the degradation of PCL, suggesting a role for free radicals in the degradation process .

Physical and Chemical Properties Analysis

The physical properties of caprolactone oligomers and polymers, such as thermal and physical characteristics, have been thoroughly investigated. Techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), atomic force microscopy (AFM), and small-angle X-ray scattering (SAXS) have been used to establish a clear structure/property relationship. The number of repeat units in the polymer chain closely correlates with its physical properties .

Scientific Research Applications

Biodegradable Polymer in Human Therapy

Caprolactone, specifically poly(caprolactone), is recognized for its applications in human therapy, owing to its biodegradability and biocompatibility. It degrades primarily through chemical hydrolysis, with a significant role played by hydroxyl radicals. This property makes it suitable for use in implantable devices, where controlled degradation is essential (Ali, Zhong, Doherty, & Williams, 1993).

Biomedical Scaffolds and Nanofibers

Poly(caprolactone) finds extensive use in biomedical applications, particularly in the fabrication of three-dimensional porous scaffolds and nanofibers. These structures are crucial for wound dressing, stem cell transplantation, and drug delivery due to their specific surface area, volume, and pore size, which significantly influence cell adhesion, growth, and proliferation (Sirc et al., 2012).

Nanomedicine in Cancer

Caprolactone-based polymers, like Poly-ε-caprolactone (PCL), are extensively researched in the development of nanomedicines for cancer treatment. Their biodegradable, biocompatible, and bioresorbable nature makes them ideal for creating microparticles and scaffolds for drug delivery and other pharmaceutical applications (Espinoza et al., 2020).

Tissue Engineering and Regeneration

In tissue engineering, caprolactone-based materials are employed due to their biodegradability and biocompatibility. Studies have shown that ε-caprolactone–lactide copolymers can be used as a filling material for bone defects, offering a slow resorption time and moderate inflammatory reaction, which is crucial for tissue regeneration and healing (Ekholm et al., 1999).

Drug Delivery Systems

Caprolactone polymers are ideal for long-term drug delivery, extending over more than a year. Its slow degradation property is leveraged in the creation of microspheres, nanospheres, and implants for targeted drug delivery and controlled drug release. The polymer's versatility allows for encapsulation of various drug categories to achieve desired release characteristics (Sinha et al., 2004).

Surface Modification for Biomedical Applications

Caprolactone polymers, particularly poly(ε-caprolactone), can be surface-modified to enhance biocompatibility for tissue engineering. Techniques like NaOH treatment and sequential dipping in calcium and phosphate solutions have been used to form bone-like apatite layers on the polymer surface, improving its suitability as a scaffold in biomedical applications (Oyane et al., 2005).

Vascular Graft Research

In vascular graft research, poly-ε-caprolactone (PCL) is utilized for its mechanical strength and biocompatibility. Studies involving PCL scaffolds in rat models have shown promising results for neotissue formation with endothelium and smooth muscle regeneration, highlighting its potential in next-generation vascular grafts (Xu et al., 2018).

Safety And Hazards

Caprolactone is known to cause severe eye irritation . Exposure may result in corneal injury . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting caprolactone in eyes, on skin, or on clothing .

Future Directions

Caprolactone and its derivatives have a wide range of applications in biomedical and energetic fields . Research is ongoing to improve the properties of caprolactone-based materials, such as their mechanical strength, bioactivity, and hydrophilicity . The development of novel catalysts that allow for the synthesis of caprolactone under milder reaction conditions and in shorter reaction times is also a promising area of research .

properties

IUPAC Name

oxepan-2-one
Source PubChem
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InChI

InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2
Source PubChem
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InChI Key

PAPBSGBWRJIAAV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(=O)OCC1
Source PubChem
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Molecular Formula

C6H10O2
Record name epsilon-CAPROLACTONE
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Related CAS

24980-41-4
Record name Polycaprolactone
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DSSTOX Substance ID

DTXSID4027159
Record name Caprolactone
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Molecular Weight

114.14 g/mol
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Physical Description

Liquid, Colorless liquid; Miscible in water; [eChemPortal: SIDSUNEP] Colorless liquid; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
Record name 2-Oxepanone
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Boiling Point

237 °C
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Flash Point

127 °C o.c.
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Solubility

Solubility in water: miscible
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Density

1.07 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 3.9
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Vapor Pressure

0.13 [mmHg], 1.35X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.8
Record name Caprolactone
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Mechanism of Action

CAPROLACTONE INHIBITED PROTEOLYTIC & FIBRINOLYTIC ACTIVITIES OF HUMAN PLASMIN. IN VERY LOW CONCN, IT ALSO INHIBITED ACTIVATION OF PLASMINOGEN THROUGH PLASMIN-STREPTOKINASE ACTIVATOR & HUMAN UROKINASE.
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Product Name

Caprolactone

CAS RN

502-44-3
Record name ε-Caprolactone
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Melting Point

-1.5 °C
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Synthesis routes and methods I

Procedure details

456 parts of 6-caprolactone and 9 parts of N,N-dimethylpiperidinium chloride are initially taken in the stirred reactor described in Example 1. 380 parts of phosgene and 70 parts of hydrogen chloride are passed in at 170°-175° C. in the course of 7 hours. The reaction mixture is then kept at this temperature for a further hour. Any phosgene and hydrogen chloride still present are blown out with nitrogen, and the reaction mixture is then worked up by distillation under reduced pressure. 424 parts of 6-chlorohexanoyl chloride and 86 parts of caprolactone are obtained. The conversion is 81% and the yield is 77.3%, based on lactone used.
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Synthesis routes and methods II

Procedure details

The compound (A) can also be prepared by polymerization of the reaction product of the compound [5] with an α,β-unsaturated hydroxyl compound, such as 2-hydroxyethyl acrylate, 2-hydroxyethyl methacrylate, 2-hydroxypropyl acrylate, 2-hydroxypropyl methacrylate, 3-hydroxypropyl acrylate, 3-hydroxypropyl methacrylate, 2-hydroxybutyl acrylate, 2-hydroxybutyl methacrylate, 3-hydroxybutyl acrylate, 3-hydroxybutyl methacrylate, 4-hydroxybutyl acrylate, 4-hydroxybutyl methacrylate, dipentaerythritol hexa(meth)acrylate, hexa(meth)acrylate of a compound formed by addition of dipentaerythritol with ε-caprolactone and the like, or with a corresponding α,β-unsaturated thiol compound. The compound (A) can also be prepared by copolymerization of the reaction product with an α,β-unsaturated compound having no functional groups. Examples of the α,β-unsaturated compound having no functional groups are: methyl (meth)acrylate, ethyl (meth)acrylate, n-propyl (meth)acrylate, isopropyl (meth)acrylate, n-butyl (meth)acrylate, isobutyl (meth)acrylate, sec-butyl (meth)acrylate, t-butyl (meth)acrylate, cyclohexyl (meth)acrylate, 2-ethylhexyl (meth)acrylate, lauryl (meth)acrylate, stearyl (meth)acrylate, styrene, α-methylstyrene, p-vinyltoluene, acrylonitrile and the like.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caprolactone
Reactant of Route 2
Caprolactone
Reactant of Route 3
Caprolactone
Reactant of Route 4
Caprolactone
Reactant of Route 5
Caprolactone
Reactant of Route 6
Caprolactone

Citations

For This Compound
263,000
Citations
A Arbaoui, C Redshaw - Polymer Chemistry, 2010 - pubs.rsc.org
… of poly(ε-caprolactone) involves the development of Capronor… caprolactone) for rats is expected to be over 2,000 mg kg −1 . … polymerisation of ε-caprolactone that have been developed …
Number of citations: 375 pubs.rsc.org
B Azimi, P Nourpanah, M Rabiee… - Journal of Engineered …, 2014 - journals.sagepub.com
Poly (∊-caprolactone), (PCL) or simply polycaprolactone as it is usually referred to, is a synthetic biodegradable aliphatic polyester which has attracted considerable attention in recent …
Number of citations: 225 journals.sagepub.com
D Goldberg - Journal of environmental polymer degradation, 1995 - Springer
Since the early 1970s, it has been known that exposure of poly(caprolactone) (PCL) to a variety of microorganisms results in biodegradation of this polymer. Besides the ability of PCL to …
Number of citations: 159 link.springer.com
H Bittiger, RH Marchessault… - … Section B: Structural …, 1970 - scripts.iucr.org
The unit cell of poly-e-caprolactone was found to be orthorhombic with dimensions a= 7.496+ 0.002, b= 4.974+ 0" 001, c= 17.297+ 0-023/~(fiber axis). The space group is P212121. …
Number of citations: 389 scripts.iucr.org
H Hu, DL Dorset - Macromolecules, 1990 - ACS Publications
Electron diffraction intensities of two zones,(0kl) and (hhl), obtained from poly («-caprolactone) epitaxially crystallized on benzoic acid, were used for a quantitative crystal structure …
Number of citations: 265 pubs.acs.org
SJ Bae, JM Suh, YS Sohn, YH Bae, SW Kim… - …, 2005 - ACS Publications
Poly(caprolactone-b-ethylene glycol-b-caprolactone) (PCL−PEG−PCL) triblock copolymer aqueous solution (>15 wt %) undergoes the sol−gel−sol transition as the temperature …
Number of citations: 309 pubs.acs.org
AL Sisson, D Ekinci, A Lendlein - Polymer, 2013 - Elsevier
… -caprolactone derived oligomeric components for building advanced polymer architectures (oligo(ε-caprolactone… It is in such areas that ε-caprolactone chemistry is attracting a great deal …
Number of citations: 207 www.sciencedirect.com
VR Sinha, K Bansal, R Kaushik, R Kumria… - International journal of …, 2004 - Elsevier
Poly-ε-caprolactone (PCL) is a biodegradable, biocompatible and semicrystalline polymer having a very low glass transition temperature. Due to its slow degradation, PCL is ideally …
Number of citations: 432 www.sciencedirect.com
A Duda, Z Florjanczyk, A Hofman, S Slomkowski… - …, 1990 - ACS Publications
In the polymerization of e-caprolactone (eCL) initiated with (CH3CH2) 2A10CH3,(CH3CH2) 2-A10CH2CH= CH2, or [(CH3) 2CHCH2] 2A10CH3 and carried out in THF solvent at 20 or …
Number of citations: 233 pubs.acs.org
SC Woodward, PS Brewer, F Moatamed… - Journal of …, 1985 - Wiley Online Library
Poly(ε‐caprolactone) [PEC], a biodegradable aliphatic polyester, undergoes a two‐stage degradation process: The first lengthy phase involves nonenzymatic hydrolytic cleavage of …
Number of citations: 500 onlinelibrary.wiley.com

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